molecular formula C25H36Cl2O6P2S2 B016245 Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester CAS No. 887353-24-4

Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester

Cat. No.: B016245
CAS No.: 887353-24-4
M. Wt: 629.5 g/mol
InChI Key: LHANPZPDVZSBJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylthiomethyl chloride. This intermediate is then reacted with tetraisopropyl biphosphonate under controlled conditions to yield the final product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The production is carried out in a cGMP (current Good Manufacturing Practice) facility to ensure compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of biphosphonate compounds.

    Biology: Studied for its potential effects on bone resorption and mineralization.

    Medicine: Investigated for its role in the treatment of bone-related disorders, such as osteoporosis.

    Industry: Utilized in the production of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester involves its interaction with bone mineral surfaces. The compound binds to hydroxyapatite, a major component of bone, and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This leads to a decrease in bone turnover and an increase in bone density .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester is unique due to its specific chemical structure, which allows for targeted interaction with bone mineral surfaces. This specificity enhances its efficacy in inhibiting bone resorption compared to other biphosphonates.

Properties

IUPAC Name

1-chloro-4-[(4-chlorophenyl)sulfanyl-bis[di(propan-2-yloxy)phosphoryl]methyl]sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36Cl2O6P2S2/c1-17(2)30-34(28,31-18(3)4)25(36-23-13-9-21(26)10-14-23,37-24-15-11-22(27)12-16-24)35(29,32-19(5)6)33-20(7)8/h9-20H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHANPZPDVZSBJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)(SC1=CC=C(C=C1)Cl)SC2=CC=C(C=C2)Cl)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36Cl2O6P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405229
Record name Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887353-24-4
Record name P,P,P′,P′-Tetrakis(1-methylethyl) P,P′-[bis[(4-chlorophenyl)thio]methylene]bis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887353-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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